Fuzapladib (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fuzapladib (sodium) is a compound known for its potent inhibitory effects on phospholipase A2 and leukocyte function-associated antigen-1 (LFA-1). It has been primarily developed as a therapeutic agent for acute pancreatitis in dogs. The compound is recognized for its ability to reduce inflammation and prevent the exacerbation of pancreatitis by blocking the activation of adhesion molecules on inflammatory cells .
准备方法
Synthetic Routes and Reaction Conditions
Fuzapladib sodium is synthesized through a series of chemical reactions involving the introduction of functional groups to a pyridine ring. The synthetic route typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a condensation reaction.
Introduction of functional groups: Various functional groups, including ethylsulfonylamino and trifluoromethyl groups, are introduced to the pyridine ring through substitution reactions.
Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the compound with sodium hydroxide
Industrial Production Methods
The industrial production of fuzapladib sodium involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity
化学反应分析
Types of Reactions
Fuzapladib sodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert fuzapladib sodium into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions involving fuzapladib sodium include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of fuzapladib sodium, as well as substituted compounds with various functional groups .
科学研究应用
Fuzapladib sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of phospholipase A2 inhibition.
Biology: Investigated for its effects on leukocyte function and inflammation.
Medicine: Developed as a therapeutic agent for acute pancreatitis in dogs and potentially other inflammatory conditions.
Industry: Used in the development of anti-inflammatory drugs and formulations .
作用机制
Fuzapladib sodium exerts its effects by inhibiting the activation of leukocyte function-associated antigen-1 (LFA-1). This inhibition prevents the adhesion and migration of inflammatory cells to sites of tissue injury and inflammation. The compound also blocks the activity of phospholipase A2, reducing the production of pro-inflammatory mediators .
相似化合物的比较
Fuzapladib sodium is unique in its dual inhibitory action on phospholipase A2 and LFA-1. Similar compounds include:
Prednisolone: A corticosteroid with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Dexamethasone: Another corticosteroid with potent anti-inflammatory effects
Fuzapladib sodium stands out due to its specific mechanism of action and its effectiveness in treating acute pancreatitis in dogs .
生物活性
Fuzapladib (sodium) is a novel pharmacological agent primarily developed for the treatment of acute pancreatitis in dogs. Its mechanism of action involves the inhibition of leukocyte function-associated antigen-1 (LFA-1), which plays a critical role in the activation, adhesion, and migration of neutrophils. This inhibition is particularly relevant in conditions characterized by excessive inflammatory responses, such as acute pancreatitis.
Fuzapladib functions as an LFA-1 activation inhibitor , effectively blocking the interaction between LFA-1 on leukocytes and its ligand, intercellular adhesion molecule 1 (ICAM-1) on endothelial cells. This blockade reduces neutrophil extravasation into tissues, thereby mitigating inflammation and potential tissue damage during acute inflammatory episodes.
Pharmacokinetics
Pharmacokinetic studies have demonstrated significant species differences in the absorption, distribution, metabolism, and excretion of fuzapladib. For instance:
- Absorption : After subcutaneous administration at a dose of 2 mg/kg, peak plasma concentrations (Cmax) were observed to be 3.2 µg/mL in rats, 6.6 µg/mL in cats, and 14.7 µg/mL in dogs .
- Clearance : The apparent elimination rate constant varied significantly among species: 2.1 h−1 for rats, 0.30 h−1 for cats, and 0.13 h−1 for dogs .
- Metabolism : Cytochrome P450 inhibitors were shown to reduce the metabolism of fuzapladib across different species, indicating variability in metabolic pathways .
Safety and Efficacy
Recent clinical trials have evaluated the safety and efficacy of fuzapladib in dogs diagnosed with acute pancreatitis:
- Study Design : A randomized controlled multicenter study involving 61 client-owned dogs assessed the safety profile and clinical response after three days of fuzapladib administration at a dosage of 0.4 mg/kg intravenously once daily .
- Results : The study indicated that fuzapladib was well tolerated, with a statistically significant improvement in clinical activity scores compared to placebo (mean change in Modified Clinical Activity Index (MCAI) score: -7.75 for fuzapladib vs. -5.68 for placebo; P = .02) .
- Adverse Events : Common adverse events included anorexia and digestive tract disorders, with no significant differences noted between treatment groups regarding severe adverse events .
Comparative Data Table
The following table summarizes key pharmacokinetic parameters and clinical outcomes from studies involving fuzapladib:
Parameter | Rats | Cats | Dogs |
---|---|---|---|
Cmax (µg/mL) | 3.2 | 6.6 | 14.7 |
Clearance (h−1) | 2.1 | 0.30 | 0.13 |
Mean Change in MCAI Score | N/A | N/A | -7.75 |
Adverse Events (%) | N/A | N/A | Anorexia (16.1), Digestive Disorders (16.1) |
属性
分子式 |
C15H20F3N3NaO3S |
---|---|
分子量 |
402.4 g/mol |
InChI |
InChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22); |
InChI 键 |
NRRNIBATADCYRE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。